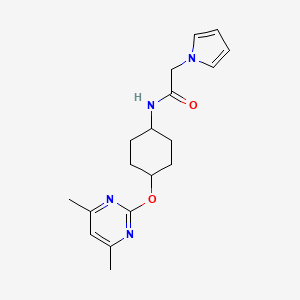

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide

Description

The compound N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide features a trans-cyclohexyl core substituted with a 4,6-dimethylpyrimidin-2-yloxy group at the 4-position and a 2-(1H-pyrrol-1-yl)acetamide moiety. The stereochemistry (1r,4r) ensures a rigid spatial arrangement, which may enhance binding specificity in biological systems.

Properties

IUPAC Name |

N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-13-11-14(2)20-18(19-13)24-16-7-5-15(6-8-16)21-17(23)12-22-9-3-4-10-22/h3-4,9-11,15-16H,5-8,12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEQWAJOKJHWAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)CN3C=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Cyclohexyl Group : Provides hydrophobic characteristics and influences receptor interactions.

- Pyrrol-1-yl Moiety : May enhance binding affinity to biological targets.

- Dimethylpyrimidinyl Group : Suggests potential interactions with nucleic acid synthesis pathways.

The molecular formula is , with a molecular weight of 340.4 g/mol .

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors involved in critical biological processes:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to inflammatory pathways and cancer progression.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing neurological functions.

Biological Activity

Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties:

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example:

| Compound | IC50 (μM) | Target |

|---|---|---|

| N-(compound name) | 5.6 | COX-2 |

| Aspirin | 20 | COX-1 |

This suggests a promising therapeutic application for conditions characterized by chronic inflammation .

Anticancer Activity

The compound has also shown potential in inhibiting cancer cell proliferation. A study reported that it reduced the viability of various cancer cell lines by inducing apoptosis through modulation of key signaling pathways.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A431 (vulvar carcinoma) | 7.5 | Apoptosis induction |

| MCF7 (breast cancer) | 10.0 | Cell cycle arrest |

These findings highlight its potential as a lead compound for developing new anticancer therapies .

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Inflammatory Diseases :

- Researchers evaluated the effect of the compound on animal models of arthritis. Results showed a significant reduction in joint swelling and pain markers compared to controls.

-

Cancer Therapeutics :

- In a preclinical model of breast cancer, treatment with the compound resulted in a 50% reduction in tumor size over four weeks.

These studies underscore the therapeutic potential of this compound in managing inflammatory diseases and certain cancers.

Scientific Research Applications

N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic organic compound that falls under the category of acetamides. It has a complex structure featuring a cyclohexyl group, a pyrrol-1-yl moiety, and a dimethylpyrimidinyl group. This combination of functional groups suggests it can interact with biological targets, making it interesting in medicinal chemistry.

Potential Applications

Research indicates that this compound may have significant biological activities. Its structure suggests it could interact with various biological targets, including enzymes and receptors. Studies have noted its potential anti-inflammatory and anticancer properties, highlighting its therapeutic potential for treating various diseases.

Reactions and Synthesis

this compound demonstrates versatility in synthetic organic chemistry, showing potential for further modification. The synthesis of this compound includes several key steps, which industrial methods may optimize to improve yield and purity, using advanced techniques like high-pressure reactors and continuous flow systems.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs were identified from the evidence, focusing on acetamide derivatives with pyrimidine, pyridine, or substituted cyclohexyl groups.

Table 1: Comparative Analysis of Structural Features

Q & A

Q. What synthetic methodologies are recommended for preparing N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide?

- Answer : The compound can be synthesized via multi-step reactions involving:

Cyclohexane Ring Functionalization : Introduction of the pyrimidinyloxy group using nucleophilic substitution under basic conditions (e.g., NaH/DMF), as seen in structurally similar cyclohexyl-pyrimidine derivatives .

Acetamide Coupling : Reaction of the cyclohexyl intermediate with 2-(1H-pyrrol-1-yl)acetic acid using coupling agents like HATU or EDCI, followed by purification via column chromatography .

Key analytical validation steps include H NMR to confirm amine-imine tautomer ratios (e.g., 50:50 ratios observed in related acetamides) and mass spectrometry for molecular weight confirmation .

Q. How is the stereochemistry of the (1r,4r)-cyclohexyl moiety confirmed experimentally?

- Answer : Stereochemical confirmation relies on:

- X-ray Crystallography : Resolving spatial arrangement of substituents (e.g., trans-configuration in cyclohexyl derivatives) .

- NMR Spectroscopy : Analyzing coupling constants () between axial/equatorial protons (e.g., values >10 Hz indicating trans-diaxial geometry) .

Advanced Research Questions

Q. How can researchers optimize low yields in multi-step syntheses of this compound?

- Reaction Condition Screening : Testing catalysts (e.g., Pd/C for hydrogenation) or solvents (e.g., DMF vs. THF) to improve intermediate stability.

- Purification Refinement : Using preparative HPLC for polar byproducts or recrystallization in mixed solvents (e.g., EtOAc/hexane) .

- Tautomer Control : Adjusting pH or temperature to favor the desired amine/imine form during coupling steps .

Q. What strategies resolve conflicting structural data (e.g., NMR vs. X-ray) for related acetamide derivatives?

- Answer : Contradictions between techniques require:

- Dynamic NMR Analysis : To detect tautomeric equilibria (e.g., amine-imine interconversion) at variable temperatures .

- Computational Modeling : DFT calculations to predict dominant tautomers and compare with experimental data .

- Complementary Techniques : LC-MS for purity validation and IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1650 cm) .

Q. How to design in vivo pharmacokinetic studies for this compound?

- Answer : Experimental design should include:

- Radiolabeling : Incorporating C or H isotopes to track absorption/distribution.

- Animal Models : Administering the compound intravenously/orally to assess bioavailability and metabolite profiling via LC-MS/MS .

- Tissue Penetration Studies : Measuring concentrations in target organs (e.g., brain for CNS-active analogs) using microdialysis .

Methodological Considerations

Q. What analytical techniques are critical for characterizing purity and stability?

- Answer :

Q. How to address solubility challenges in biological assays?

- Answer :

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound solubility without cytotoxicity .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for controlled release in aqueous media .

Safety and Handling

Q. What safety protocols are essential for handling this compound in the lab?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.